

# Commercial Availability and Technical Guide for Remdesivir-D5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, availability, and technical specifications of **Remdesivir-D5**. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

## **Commercial Suppliers and Availability**

**Remdesivir-D5** is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability and product specifications may vary among suppliers. Below is a summary of the key information gathered from publicly available data.



Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
MedChemEx press	Remdesivir- d5	HY-104077S	>98%	Not Specified	1 mg, 5 mg, 10 mg
CD Bioparticles	Remdesivir- d5	CDDAPI25- 044-L	≥98%	Not Specified	5 mg
Simson Pharma	Remdesivir D5	Not Specified	Not Specified	Not Specified	Inquire
Acanthus Research	Remdesivir- D5	R-00407-01	Not Specified	Not Specified	Inquire

Note: Pricing information is subject to change and may not be publicly available. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

# **Experimental Protocols**Synthesis of Remdesivir-D5

The synthesis of **Remdesivir-D5** involves the introduction of five deuterium atoms into the Remdesivir molecule. While a specific, detailed protocol for the direct synthesis of **Remdesivir-D5** is not readily available in the public domain, a feasible synthetic route can be inferred from the published synthesis of deuterated GS-441524, the parent nucleoside of Remdesivir.

Key Synthetic Steps (based on the synthesis of deuterated GS-441524):

- Deuteration of the Ribose Moiety: The synthesis can start from a suitable ribose derivative.
  Deuterium atoms can be introduced at specific positions of the ribose sugar through stereoselective reduction reactions using deuterium-labeled reducing agents, such as sodium borodeuteride (NaBD4).
- Glycosylation: The deuterated ribose derivative is then coupled with the pyrrolo[2,1-f][1][2] [3]triazin-4-amine base to form the C-nucleoside GS-441524-D5.
- Phosphoramidation: The deuterated nucleoside is subsequently converted to the phosphoramidate prodrug, Remdesivir-D5, through a phosphoramidation reaction. This step



involves the coupling of the 5'-hydroxyl group of the deuterated nucleoside with a chiral phosphoramidate moiety.

 Purification: The final product, Remdesivir-D5, is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

# Quantification of Remdesivir in Biological Samples using LC-MS/MS with Remdesivir-D5 as an Internal Standard

**Remdesivir-D5** is commonly used as an internal standard for the accurate quantification of Remdesivir in biological matrices like plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Methodology:

- Sample Preparation:
  - To a known volume of the biological sample (e.g., plasma), add a precise amount of Remdesivir-D5 solution of a known concentration.
  - Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
  - Centrifuge the sample to pellet the precipitated proteins.
  - Collect the supernatant for analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Inject the prepared sample onto a reverse-phase C18 column.
    - Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).



- The chromatographic conditions should be optimized to achieve good separation of Remdesivir and Remdesivir-D5 from other matrix components.
- Tandem Mass Spectrometry (MS/MS):
  - Utilize an electrospray ionization (ESI) source in positive ion mode.
  - Monitor the multiple reaction monitoring (MRM) transitions for both Remdesivir and Remdesivir-D5.
    - Remdesivir: Select a specific precursor ion (e.g., m/z 603.2) and a product ion (e.g., m/z 201.1).
    - **Remdesivir-D5**: Select the corresponding precursor ion (e.g., m/z 608.2) and the same product ion (e.g., m/z 201.1).
  - The mass spectrometer parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
- Data Analysis:
  - Calculate the peak area ratio of Remdesivir to Remdesivir-D5.
  - Construct a calibration curve by plotting the peak area ratios of a series of calibration standards with known concentrations of Remdesivir against their corresponding concentrations.
  - Determine the concentration of Remdesivir in the unknown samples by interpolating their peak area ratios on the calibration curve.

## Signaling Pathway and Mechanism of Action

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).



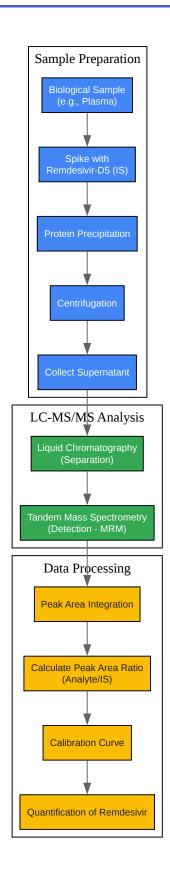


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Caption: Mechanism of action of Remdesivir.

Workflow for LC-MS/MS Quantification:





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Caption: Experimental workflow for Remdesivir quantification.



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